N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide is a chemical compound with the molecular formula C16H23NO4 It is known for its unique structure, which includes a benzamide core substituted with cyclohexyl, ethyl, and three methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexylamine and ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as chloroform. The mixture is then cooled, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of cyclohexyl-ethyl-amine derivatives.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The cyclohexyl and ethyl groups contribute to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclohexyl-N-methyl-3,4,5-trimethoxy-benzamide
- N-Cyclohexyl-N-ethyl-3,4-dimethoxy-benzamide
- N-Cyclohexyl-N-ethyl-3,5-dimethoxy-benzamide
Uniqueness
N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide is unique due to the presence of three methoxy groups on the benzamide core. This structural feature enhances its chemical reactivity and potential biological activity compared to similar compounds with fewer methoxy groups.
Eigenschaften
CAS-Nummer |
36650-25-6 |
---|---|
Molekularformel |
C18H27NO4 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-cyclohexyl-N-ethyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H27NO4/c1-5-19(14-9-7-6-8-10-14)18(20)13-11-15(21-2)17(23-4)16(12-13)22-3/h11-12,14H,5-10H2,1-4H3 |
InChI-Schlüssel |
DIRXEZDGYUSUBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.